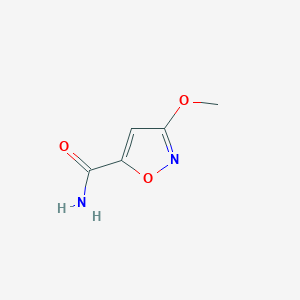
3-Methoxyisoxazole-5-carboxamide
Overview
Description
3-Methoxyisoxazole-5-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals .
Mechanism of Action
Target of Action
These compounds bind to various biological targets based on their chemical diversity .
Mode of Action
For instance, some isoxazole derivatives inhibit the COX enzyme, leading to a decrease in prostaglandin production .
Biochemical Pathways
Isoxazole derivatives are known to have broad-spectrum pharmacological activities . They are part of many biodynamic agents due to the presence of an azole with an oxygen atom next to the nitrogen .
Pharmacokinetics
The molecular weight of 3-methoxyisoxazole-5-carboxamide is 14211 g/mol , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Some isoxazole derivatives have shown potent antioxidant and antibacterial activities .
Biochemical Analysis
Biochemical Properties
3-Methoxyisoxazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The nature of these interactions often involves binding to the active site of the enzyme, inhibiting its activity, and thereby modulating the biochemical pathways associated with inflammation.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in the inflammatory response by inhibiting COX-2 activity . Additionally, it impacts cellular metabolism by altering the production of metabolites associated with inflammation and pain.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of COX-2, binding to the enzyme’s active site and preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition leads to a decrease in the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its inhibitory effects on COX-2 activity, leading to sustained anti-inflammatory effects in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits COX-2 activity without significant adverse effects. At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and renal toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation and pain. It interacts with enzymes such as COX-2, modulating the production of prostaglandins and other inflammatory mediators . This interaction affects metabolic flux and metabolite levels, contributing to its anti-inflammatory and analgesic properties.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to sites of inflammation, where it exerts its effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for target proteins.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with COX-2 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating inflammatory pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyisoxazole-5-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of 3-methoxybenzohydroxamic acid with acetic anhydride, followed by cyclization to form the isoxazole ring . Another approach involves the use of nitroacetic esters and aromatic aldehydes to form intermediate compounds, which are then cyclized to produce the desired isoxazole derivatives .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. These methods include the use of base-catalyzed condensation reactions and one-pot green synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed
Major Products: The major products formed from these reactions include various substituted isoxazoles, oxazoles, and other heterocyclic compounds .
Scientific Research Applications
3-Methoxyisoxazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Comparison with Similar Compounds
- 5-Methylisoxazole-3-carboxylic acid
- 3-Methoxyisoxazole-5-carboxylic acid
- 3,5-Disubstituted isoxazoles
Comparison: 3-Methoxyisoxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other isoxazole derivatives. For instance, the presence of the methoxy group at the 3-position enhances its antimicrobial and anticancer properties. In contrast, other isoxazole derivatives may exhibit different activities based on their substitution patterns .
Properties
IUPAC Name |
3-methoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-4-2-3(5(6)8)10-7-4/h2H,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTICMJSQEBVATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Dibromo-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1646859.png)
![2-Chlorobenzo[d]thiazole-5-carboxamide](/img/structure/B1646861.png)

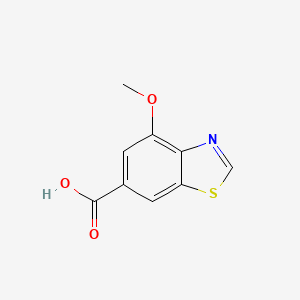
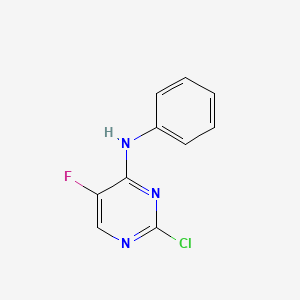


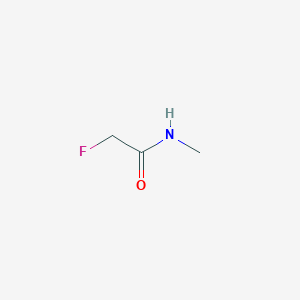
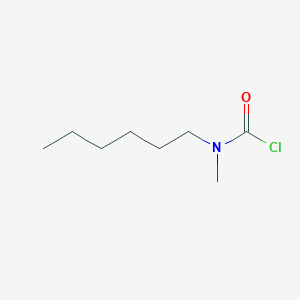


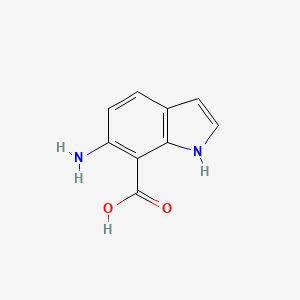
![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)
![2-(2-aminoethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1646928.png)
